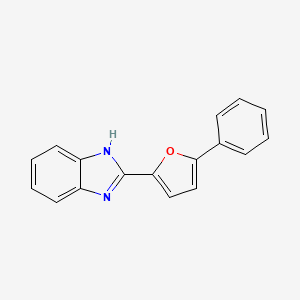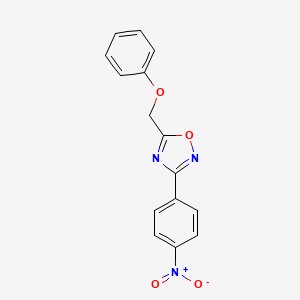![molecular formula C16H15ClN2O2 B5731559 N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5731559.png)
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide, also known as CMH, is a chemical compound that has gained significance in the field of scientific research due to its potential therapeutic applications. CMH belongs to the class of hydrazide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs) and the nuclear factor-kappa B (NF-κB) pathway, which are involved in the regulation of gene expression and inflammation. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide reduces the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide in lab experiments include its low toxicity, high solubility, and ease of synthesis. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been shown to have a high affinity for cancer cells, making it a promising anti-tumor agent. However, the limitations of using N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide in lab experiments include its limited stability and potential for degradation in certain conditions. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide also requires further optimization to improve its pharmacokinetic properties and reduce its potential for side effects.
Zukünftige Richtungen
The potential future directions for research on N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide include the development of novel analogs with improved pharmacokinetic properties and specificity for various targets. N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has shown potential as a multi-targeted agent for the treatment of various diseases, and further studies are needed to elucidate its mechanism of action and optimize its therapeutic efficacy. The use of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide in combination with other drugs or therapies may also be explored to enhance its anti-tumor and neuroprotective effects. Additionally, the potential use of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide as a diagnostic tool for cancer and other diseases may be investigated.
Synthesemethoden
The synthesis of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide involves the reaction of 4-chlorophenyl acetic acid with 2-methylbenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a reducing agent. The purity and yield of N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide can be improved by using a suitable purification method, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has shown promising results as an anti-tumor agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neurodegenerative diseases, N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has been studied for its neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N'-[(4-chlorophenyl)acetyl]-2-methylbenzohydrazide has shown potential as an antimicrobial agent by inhibiting the growth of various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
N'-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-4-2-3-5-14(11)16(21)19-18-15(20)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTJOORMRCGGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-chlorophenyl)acetyl]-2-methylbenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5731477.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)




![4-[5-bromo-4-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5731503.png)

![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)
![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)



![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)